molecular formula C13H12N2O3S B1298803 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid CAS No. 71576-04-0

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid

Cat. No. B1298803
CAS RN: 71576-04-0
M. Wt: 276.31 g/mol
InChI Key: JSVUMSHBCQCDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound that is structurally related to several other 4-oxo butanoic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds mentioned in the provided papers include 4-oxo-4-phenyl butanoic acid and 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which have been studied for their kinetics of oxidation and molecular structure, respectively .

Synthesis Analysis

The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves multiple steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . These methods are noted for their low cost and suitability for industrial-scale production. Although the specific synthesis of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies. The molecule features a bent side chain and strong hydrogen bonding that contributes to a two-dimensional zig-zag sheet structure, which is further stabilized by additional interactions to form a three-dimensional supramolecular structure . These findings suggest that the molecular structure of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid could also exhibit interesting hydrogen bonding patterns and supramolecular arrangements.

Chemical Reactions Analysis

The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate (BIFC) has been studied, revealing that the reaction is first order with respect to BIFC, the 4-oxo acid, and H+ ions. The presence of oxalic acid and the proportion of acetic acid in the solvent medium were found to significantly affect the reaction rate. Thermodynamic parameters were also determined, providing insights into the reaction mechanism . These findings could inform the understanding of chemical reactions involving 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, as the presence of similar functional groups may lead to comparable reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid are not provided, the studies on related compounds can offer some general insights. For instance, the strong hydrogen bonding observed in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid suggests that similar compounds may have significant solubility in polar solvents and could form stable crystalline structures . The reaction kinetics study of 4-oxo-4-phenyl butanoic acid indicates that the compound's reactivity is sensitive to the solvent composition and the presence of catalytic ions . These aspects are crucial for understanding the behavior of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid in various chemical environments.

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
    • They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Synthesis of Thiazole Derivatives

    • The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
    • Various 2,5-diarylthiazole derivatives were synthesized in good yields .
  • Antiviral Study

    • Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
    • Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .
  • Anticancer and Antimicrobial Activities

    • Antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin) .
    • Antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
  • Agrochemicals and Industrial Applications

    • Thiazoles have broad applications in different fields such as agrochemicals and industrial .
    • They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
  • Antidepressant and Antiulcer Activities

    • Thiazoles are used as an antidepressant drug (pramipexole) and antiulcer agent (nizatidine) .
  • Antimicrobial Activity

    • A series of 21 novel N - [2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for their antimicrobial activity against eight bacterial and eight fungal species .

Safety And Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure. Some general safety information for thiazole indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives with improved pharmacological properties and lesser side effects .

properties

IUPAC Name

4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVUMSHBCQCDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80992131
Record name 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid

CAS RN

71576-04-0
Record name Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80992131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

35.2 g of 4-phenyl 2-amino thiazole are dissolved in 350 ml of boiling 1-2 dichloroethane. To this solution add 20 g of succinic anhydride. The amide formed crystallizes; keep under reflux for five hours and filter. By recrystallization from alcohol there are recovered 39 g (70%) of the product of the formula ##STR12##
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.